C3 Side-Chain Lipophilicity: Predicted LogP Difference vs. Hydroxylated Ezetimibe Analogs
The 3-propyl side chain in 1,4-diphenyl-3-propylazetidin-2-one lacks the polar hydroxyl group present in the clinically relevant cholesterol absorption inhibitors ezetimibe (SCH 58235) and its active metabolite. This structural difference is predicted to significantly increase lipophilicity. Computational prediction of octanol-water partition coefficient (ClogP) yields a value of 4.2 (±0.3) for 1,4-diphenyl-3-propylazetidin-2-one, compared to 3.4 for ezetimibe [1]. This represents a calculated ΔClogP of approximately +0.8 log units, indicating higher membrane permeability potential but potentially reduced aqueous solubility.
| Evidence Dimension | Predicted lipophilicity (ClogP) |
|---|---|
| Target Compound Data | ClogP = 4.2 ± 0.3 |
| Comparator Or Baseline | Ezetimibe (ClogP = 3.4) |
| Quantified Difference | ΔClogP ≈ +0.8 log units (higher lipophilicity) |
| Conditions | Computational prediction (ALOGPS 2.1 / ChemAxon platform) |
Why This Matters
This difference in lipophilicity is critical for researchers designing analogs for central nervous system penetration or studying structure-permeability relationships in beta-lactam scaffolds.
- [1] ClogP values predicted using the ALOGPS 2.1 algorithm and ChemAxon MarvinSuite. Compound structures: 1,4-diphenyl-3-propylazetidin-2-one (PubChem CID: 71528767); Ezetimibe (PubChem CID: 150311). View Source
